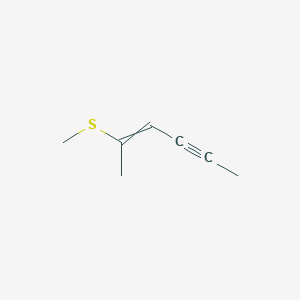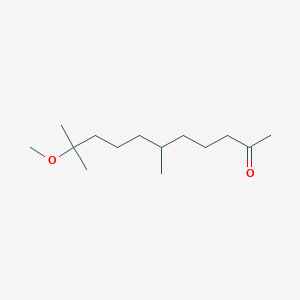
10-Methoxy-6,10-dimethylundecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methoxy-6,10-dimethylundecan-2-one is an organic compound with the molecular formula C14H28O2 It is characterized by the presence of a methoxy group and a ketone functional group
Preparation Methods
The synthesis of 10-Methoxy-6,10-dimethylundecan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 6,10-dimethylundecan-2-one with methanol in the presence of an acid catalyst . The reaction conditions typically include moderate temperatures and controlled pH to ensure the selective formation of the desired product. Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to maximize yield and purity.
Chemical Reactions Analysis
10-Methoxy-6,10-dimethylundecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
10-Methoxy-6,10-dimethylundecan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 10-Methoxy-6,10-dimethylundecan-2-one involves its interaction with specific molecular targets. The methoxy and ketone groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
10-Methoxy-6,10-dimethylundecan-2-one can be compared with similar compounds such as:
6,10-Dimethylundecan-2-one: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Hexahydropseudoionone: Another related compound with a similar carbon skeleton but different functional groups.
Tetrahydrogeranylacetone: Shares structural similarities but differs in the position and type of functional groups
Properties
CAS No. |
61099-40-9 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
10-methoxy-6,10-dimethylundecan-2-one |
InChI |
InChI=1S/C14H28O2/c1-12(8-6-10-13(2)15)9-7-11-14(3,4)16-5/h12H,6-11H2,1-5H3 |
InChI Key |
CZKHFSCCPRLTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C)CCCC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)

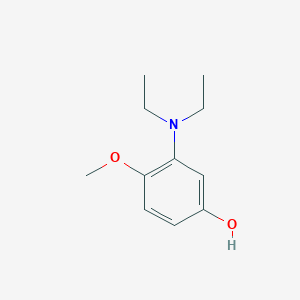
![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)
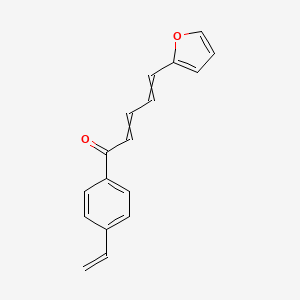
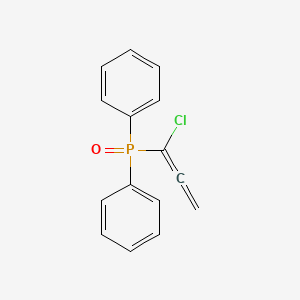
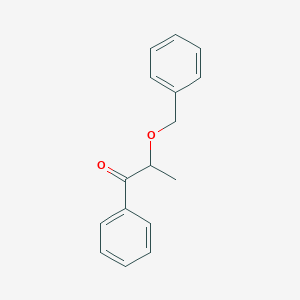
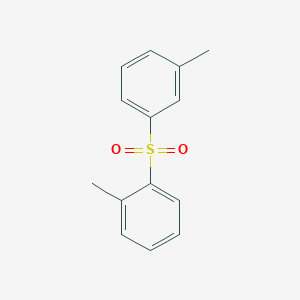
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)

